N,1-Dimethylindol-3-amine;hydrochloride
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Overview
Description
N,1-Dimethylindol-3-amine;hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
N,1-Dimethylindol-3-amine;hydrochloride, also known as N,1-dimethyl-1H-indol-3-amine hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules . Therefore, it is plausible that this compound, as an indole derivative, may affect similar biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N,1-Dimethylindol-3-amine;hydrochloride involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is efficient, operationally straightforward, and generally high yielding. It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, which provides good yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethylindol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.
Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties. For example, oxidation can lead to the formation of indolequinones, while substitution reactions can yield halogenated or nitro-substituted indoles .
Scientific Research Applications
N,1-Dimethylindol-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential role in cellular signaling and as a precursor to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its role in natural products and pharmaceuticals.
1-Methylindole: A closely related compound with similar chemical properties but different biological activities.
3-Methylindole: Another similar compound with distinct reactivity and applications.
Uniqueness
N,1-Dimethylindol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethylindol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-11-9-7-12(2)10-6-4-3-5-8(9)10;/h3-7,11H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQUUPYNVXDPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(C2=CC=CC=C21)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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